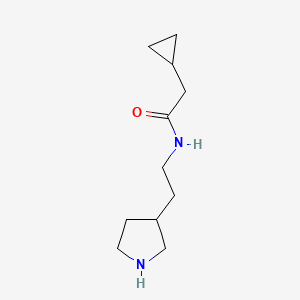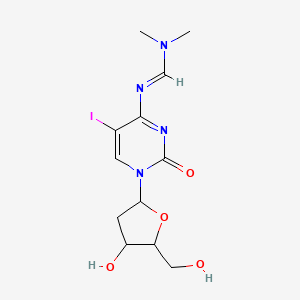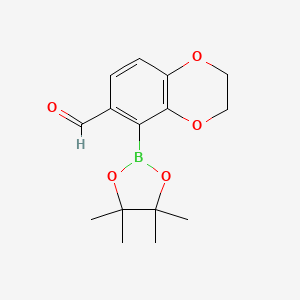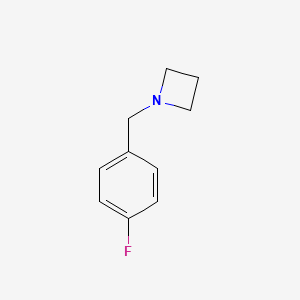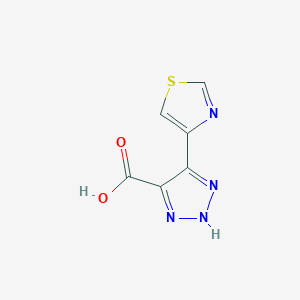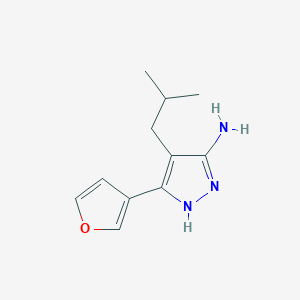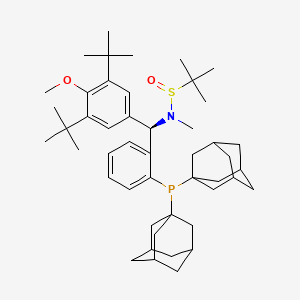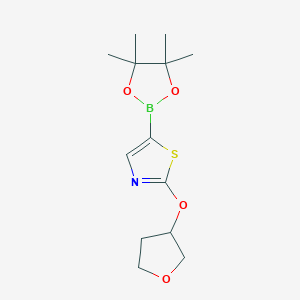![molecular formula C35H46NOPS B13642626 (R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structural properties and its application in various catalytic processes, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide involves several steps. One common method includes the reaction of a biphenyl derivative with a dicyclohexylphosphino compound under controlled conditions. The reaction typically requires a palladium catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for larger yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, phosphine ligands, and various organic solvents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the product is often a new biphenyl derivative with modified functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
While its primary applications are in chemistry, the compound’s derivatives are being explored for potential biological and medicinal applications. Research is ongoing to understand its interactions with biological molecules and its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a catalyst in large-scale chemical reactions makes it invaluable for industrial applications .
Mécanisme D'action
The mechanism by which ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand in catalytic processes. The compound forms a complex with palladium, which then facilitates various cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II)
- Chloro(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II)
Uniqueness
What sets ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its unique structural configuration, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in facilitating complex organic reactions .
Propriétés
Formule moléculaire |
C35H46NOPS |
|---|---|
Poids moléculaire |
559.8 g/mol |
Nom IUPAC |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C35H46NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4,7-8,13-16,21-26,30-31,34,36H,5-6,9-12,17-20H2,1-3H3/t34-,39?/m0/s1 |
Clé InChI |
MPNLFKSTBZVZJJ-PFADGEOKSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
SMILES canonique |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


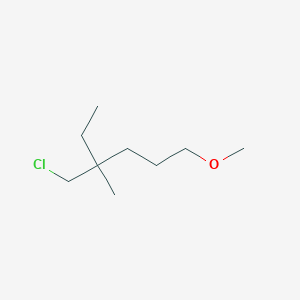
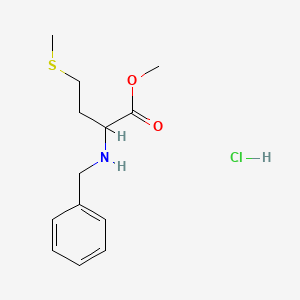
![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
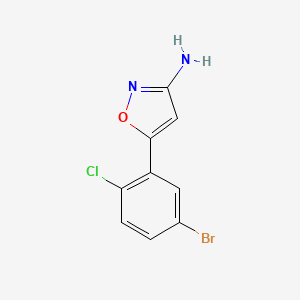
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
